4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine is a chemical compound belonging to the class of phenylpyrazoles. It features a pyrazole ring substituted with a 3-chlorophenyl group and a piperidine ring. Phenylpyrazoles are recognized for their diverse biological activities and are frequently utilized as scaffolds in medicinal chemistry. The compound's unique structure allows it to interact with various biological targets, making it significant in drug development and therapeutic applications.
This compound is classified under organic compounds and specifically falls within the category of diphenylmethanes due to its structural characteristics. Its systematic name is 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine, and it has been assigned the CAS number 1780326-95-5. The molecular formula is C₁₈H₁₈ClN₃, with an average molecular weight of approximately 337.846 g/mol .
The synthesis of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine typically involves cyclization reactions starting from appropriate precursors. Common synthetic routes include:
The synthesis often requires specific conditions such as controlled temperature and pressure, along with the use of catalysts to facilitate the cyclization process. The choice of solvents can also significantly affect yield and reaction time.
The molecular structure of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine can be represented using various chemical notations:
The compound exhibits a complex three-dimensional structure that influences its chemical reactivity and biological activity .
4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine can undergo several types of chemical reactions:
For oxidation, potassium permanganate in acidic or basic media is commonly used. Reduction typically involves sodium borohydride in methanol or ethanol, while substitution reactions may require nucleophiles such as amines or thiols in the presence of a base.
The primary targets of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine include Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10). The compound interacts with these kinases, which are critical components of cellular signaling pathways.
By influencing MAPK signaling pathways, this compound may affect various cellular processes, including:
This interaction suggests potential therapeutic applications in conditions where MAPK pathways are dysregulated.
The compound is a solid at room temperature, with a melting point that varies depending on purity and crystallization conditions. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
Key chemical properties include:
Relevant data from studies indicate that its reactivity can be tailored through modifications to the substituents on the pyrazole or piperidine rings .
The compound has potential applications in medicinal chemistry due to its ability to modulate key signaling pathways involved in various diseases. Specific applications include:
Further research into its pharmacological properties could lead to new treatments for diseases characterized by aberrant cell signaling .
Regioselectivity in pyrazole ring synthesis is critical for achieving the desired 1,4-disubstitution pattern in the target compound. The most common approach involves cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazines. For 4-[4-(3-chlorophenyl)-pyrazol-1-yl]-piperidine, 3-(3-chlorophenyl)-1,3-diketones or β-ketoesters are condensed with monosubstituted hydrazines under acidic or catalytic conditions. Microwave-assisted cyclocondensation significantly enhances regioselectivity (>95:5) and reduces reaction times from hours to minutes, as demonstrated in syntheses yielding 85–92% pure 3-(3-chlorophenyl)pyrazoles [7] [9].
Alternative routes employ α,β-unsaturated ketones bearing the 3-chlorophenyl group. Here, hydrazines undergo Michael addition followed by cyclodehydration, with Cu(I) or Ag(I) catalysts improving regiocontrol. A study comparing diketone vs. enone routes revealed superior atom economy for diketone pathways (87% vs. 74%), though enone methods tolerate electron-deficient hydrazines better [5] [7]. Recent advances include organocatalytic asymmetric cyclocondensations for chiral pyrazole intermediates, though this remains exploratory for 3-chlorophenyl systems [4].
Table 1: Regioselectivity in Pyrazole Cyclocondensation Routes
Precursor Type | Catalyst/Reagent | Temperature | Regioselectivity (4-/5-) | Yield (%) |
---|---|---|---|---|
1,3-Diketone | HCl/EtOH | 80°C | 90:10 | 78 |
β-Ketoester | SiO₂/MW | 120°C | 97:3 | 92 |
Enone | CuCl/NEt₃ | 60°C | 88:12 | 85 |
Enone | AgOTf | RT | 93:7 | 89 |
Piperidine ring introduction occurs primarily via N-alkylation or nucleophilic substitution. N-Alkylation leverages the nucleophilicity of piperidine’s nitrogen, reacting with 4-chloro- or 4-tosyloxypyrazole intermediates. Optimized conditions use K₂CO₃ or Cs₂CO₃ in acetone at 60°C, achieving 75–88% yields. Critical to avoiding dialkylation is slow addition of the alkylating agent and stoichiometric control (1:1 piperidine/pyrazole ratio) [3] [6].
Nucleophilic aromatic substitution (SNAr) is viable with 4-fluoropyrazoles activated by electron-withdrawing groups. Piperidine attacks the C4 position, displacing fluoride under mild conditions (DMF, 50°C). This route is less common for 3-chlorophenylpyrazoles due to electronic deactivation by the aryl chloride. Alternatively, transition-metal-catalyzed amination via Pd₂(dba)₃/Xantphos enables coupling of 4-bromopyrazoles with piperidine, though costs are higher [5] [8].
Notably, N-Boc-piperidine derivatives permit selective functionalization at C2/C6 via directed ortho-lithiation. Subsequent electrophilic quenching introduces halides or carbonyls, enabling further diversification after deprotection and pyrazole coupling [8].
The 3-chlorophenyl group is typically installed early in synthesis via Pd-catalyzed cross-coupling. Key approaches include:
Recent advances focus on ligand design. Buchwald’s tBuBrettPhos enhances coupling efficiency with sterically hindered pyrazoles, while N-heterocyclic carbene (NHC) ligands stabilize Pd nanoparticles for recyclable catalytic systems. For late-stage functionalization, sequential cross-coupling after piperidine attachment is feasible but risks N-coordination issues [7] [10].
Solvent-free methods improve sustainability and reaction efficiency:
Green metrics analysis shows solvent-free routes reduce E-factors (kg waste/kg product) from 8.5 (traditional) to 1.2. Catalyst recycling is critical: Ru₃(CO)₁₂/NHC systems maintain >90% activity over five cycles in acceptorless dehydrogenative couplings, while SiO₂ can be reused after simple washing [7] [9].
Table 2: Green Synthesis Metrics Comparison
Method | Conditions | Yield (%) | Reaction Time | E-Factor |
---|---|---|---|---|
Conventional alkylation | DMF, 80°C | 78 | 12 h | 8.5 |
Solvent-free MW | SiO₂, 150°C | 95 | 15 min | 1.2 |
Mechanochemical | Ball milling, RT | 89 | 30 min | 0.8 |
Catalytic dehydrogenation | Ru₃(CO)₁₂, 100°C | 91 | 2 h | 2.4 |
Comprehensive Compound List
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2